molecular formula C5H10O2 B1360277 2-Butanone, 4-methoxy- CAS No. 6975-85-5

2-Butanone, 4-methoxy-

Cat. No.: B1360277
CAS No.: 6975-85-5
M. Wt: 102.13 g/mol
InChI Key: DRWOJIIXBYNGGW-UHFFFAOYSA-N
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Description

2-Butanone, 4-methoxy- is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butanone, 4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20545. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butanone, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWOJIIXBYNGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220045
Record name 2-Butanone, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-85-5
Record name 2-Butanone, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6975-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Methoxy-2-butanone synthesized through an aldol-type reaction?

A1: [] N-chlorosuccinimide (NCS) and tin(II) chloride (SnCl2) can catalyze an aldol-type reaction between propen-2-yl acetate and aldehydes in the presence of methanol. This reaction yields 4-Methoxy-2-butanone, alongside a dehydromethoxylation byproduct, 3-buten-2-one. You can find more details about this synthesis in the paper "Aldol-Type Reaction by Propen-2-yl Acetate with NCS/SnCl2/ROH" .

Q2: What is the gas-phase basicity of 4-Methoxy-2-butanone?

A2: [] Gas-phase basicity, a crucial physicochemical property reflecting a molecule's proton affinity, has been experimentally determined for 4-Methoxy-2-butanone using Fourier transform ion cyclotron resonance and high-pressure mass spectrometry. These techniques allowed for the measurement of proton transfer equilibrium constants, providing insights into the intrinsic basicity of the molecule in the gas phase. The paper "Protonation thermochemistry of selected hydroxy- and methoxycarbonyl molecules." delves deeper into the experimental methodology and findings.

Q3: Are there any alternative synthetic pathways to 4-Methoxy-2-butanone beyond the aldol-type reaction?

A3: [] While the provided research excerpts primarily focus on the aldol-type reaction, alternative pathways exist. One example involves the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes in methanol, which produces 1-(arylthio)-4-methoxy-2-butanones . This approach highlights the versatility in synthesizing 4-Methoxy-2-butanone derivatives through different chemical routes.

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